molecular formula C8H4ClF3O2 B1295429 4-(Trifluoromethoxy)benzoyl chloride CAS No. 36823-88-8

4-(Trifluoromethoxy)benzoyl chloride

Cat. No. B1295429
CAS RN: 36823-88-8
M. Wt: 224.56 g/mol
InChI Key: ZXKKOFJYPRJFIE-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoyl chloride is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The trifluoromethoxy group is particularly attractive because of its ability to modulate the biological activity of molecules by influencing their lipophilicity and electronic properties.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been reported in the literature. For instance, a highly selective synthesis suitable for industrial scale-up was developed for 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which is structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis involved a one-pot reaction where fluorination of a precursor with HF was followed by a Friedel–Crafts reaction with chlorobenzene in the presence of BF3, yielding the product in excellent yield . Although this synthesis does not directly pertain to 4-(trifluoromethoxy)benzoyl chloride, it provides insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 4-(trifluoromethoxy)benzoyl chloride would consist of a benzene ring substituted with a trifluoromethoxy group (-OCF3) and a benzoyl chloride group (-COCl). The trifluoromethoxy group is known to have a strong electron-withdrawing effect due to the high electronegativity of fluorine atoms. This characteristic can influence the reactivity of the benzene ring and the adjacent carbonyl group.

Chemical Reactions Analysis

Compounds like 4-(trifluoromethoxy)benzoyl chloride are typically reactive due to the presence of the acyl chloride functional group. This group can undergo various chemical reactions, including nucleophilic acyl substitution, where the chlorine atom is replaced by another nucleophile. This reactivity can be utilized in the synthesis of a wide range of derivatives, such as amides, esters, and carboxylic acids, which can be valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(trifluoromethoxy)benzoyl chloride would be influenced by both the trifluoromethoxy and benzoyl chloride groups. The compound is expected to be a relatively volatile and reactive solid or liquid at room temperature. The trifluoromethoxy group would likely increase the compound's lipophilicity and stability towards hydrolysis, while the benzoyl chloride group would make it susceptible to reaction with nucleophiles, including water. The exact properties would depend on the specific conditions, such as temperature and solvent, under which the compound is handled or stored.

Scientific Research Applications

Optical Switching Materials

A study by Jaworska et al. (2017) examined a series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, previously used only as intermediates, and discovered their liquid-crystalline properties and potential for optical switching. These compounds, including variants of benzoyl chloride, showed durability and fast switching times, suggesting promise in optical switching applications (Jaworska et al., 2017).

Synthesis of Complex Chemicals

Karrer et al. (2000) developed a highly selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, starting from a compound structurally similar to 4-(trifluoromethoxy)benzoyl chloride. This synthesis method is notable for its efficiency and suitability for industrial scale-up (Karrer et al., 2000).

Polymer Synthesis and Modification

Reddy et al. (1996) synthesized new polyesters containing hexafluoro-2-propoxy groups using a process involving 4-(2-hydroxyhexafluoro-2-propyl)benzoyl chloride. These polyesters demonstrated high crystallinity and thermal stability, underscoring the role of benzoyl chloride derivatives in advanced polymer synthesis (Reddy et al., 1996).

Antimicrobial Applications

Matche et al. (2006) explored the incorporation of benzoyl chloride into an ethylene acrylic acid polymer matrix for antimicrobial applications. The modified polymer showed effective inhibition of microbial growth, indicating the potential of benzoyl chloride derivatives in creating antimicrobial materials (Matche et al., 2006).

Safety And Hazards

4-(Trifluoromethoxy)benzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKKOFJYPRJFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190293
Record name 4-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzoyl chloride

CAS RN

36823-88-8
Record name 4-Trifluoromethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36823-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzoyl chloride
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Record name 4-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzoyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
P Harmata, J Herman - Materials, 2021 - mdpi.com
This study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups. The first synthesized group includes compounds based on 4′-(…
Number of citations: 6 www.mdpi.com
E Kotsampasakou, VJ Demopoulos - Bioorganic & medicinal chemistry, 2013 - Elsevier
Seven novel ARIs (3a–c, 4a–c and 5) were synthesized with the implementation of an optimized and, partially, selective synthetic procedure, via a Friedel–Crafts acylation reaction. The …
Number of citations: 20 www.sciencedirect.com
X Huang, J Brubaker, W Zhou, PJ Biju… - ACS Medicinal …, 2018 - ACS Publications
… The Boc moiety was removed with TFA, and the intermediate was coupled with 4-trifluoromethoxy benzoyl chloride to give compound 22, which was hydrolyzed to give final product 15c. …
Number of citations: 6 pubs.acs.org
A Kessler, H Faure, C Petrel, D Rognan… - Journal of medicinal …, 2006 - ACS Publications
A structure−activity relationship (SAR) study was performed principally at the N 1 position of N 1 -arylsulfonyl-N 2 -[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, a new family of …
Number of citations: 62 pubs.acs.org
H Ngo, R Harris, N Kimmich, P Casino, D Niks… - Biochemistry, 2007 - ACS Publications
Allosteric interactions regulate substrate channeling in Salmonella typhimurium tryptophan synthase. The channeling of indole between the α- and β-sites via the interconnecting 25 Å …
Number of citations: 69 pubs.acs.org
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
J Stec, Q Huang, M Pieroni, M Kaiser… - Journal of medicinal …, 2012 - ACS Publications
In our efforts to identify novel chemical scaffolds for the development of new antiprotozoal drugs, a compound library was screened against Toxoplasma gondii tachyzoites with activity …
Number of citations: 45 pubs.acs.org
B Nammalwar, CR Bourne, N Wakeham… - Bioorganic & medicinal …, 2015 - Elsevier
The current Letter describes the synthesis and biological evaluation of dihydrophthalazine-appended 2,4-diaminopyrimidine (DAP) inhibitors (1) oxidized at the methylene bridge …
Number of citations: 10 www.sciencedirect.com
ED Korblova, E Guzman, JE Maclennan, MA Glaser… - Materials, 2017 - mdpi.com
… Trietheylamine (0.182 g, 1.80 mmol, 0.25 mL) was then added, followed by dropwise addition of 4-trifluoromethoxy benzoyl chloride (10) (0.341 g, 1.52 mmol, 0.24 mL), followed by …
Number of citations: 7 www.mdpi.com
D Premnath, IVMV Enoch, PM Selvakumar… - Interdisciplinary …, 2017 - Springer
The commenced work deals with the synthesis, characterization and evaluation of biological activities of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. The synthesis was done by …
Number of citations: 13 link.springer.com

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